XLogP3 Lipophilicity Differential: 2-Fluoro vs. 2-Chloro and Des-Fluoro Analogs
The target compound's computed XLogP3-AA is 3.4, positioning it at the lower boundary of CNS drug-like space and below the 2-chloro analog (3.9), which exhibits a +0.5 log unit higher lipophilicity [1]. The des-fluoro analog (2'-(trifluoromethyl)-biphenyl-4-methanamine) has a comparable XLogP3 of 3.3, but lacks the fluorine-mediated electronic modulation . A mono-fluoro comparator bearing only a 3'-fluoro substituent has an XLogP3 of 2.9, indicating that the trifluoromethyl group contributes approximately +0.4–0.5 log units [2].
| Evidence Dimension | Lipophilicity (XLogP3-AA, computed) |
|---|---|
| Target Compound Data | 3.4 |
| Comparator Or Baseline | 2-Chloro analog: 3.9; Des-fluoro analog: 3.3; Mono-fluoro comparator: 2.9 |
| Quantified Difference | Δ = -0.5 vs. 2-Cl; Δ = +0.1 vs. des-F; Δ = +0.5 vs. mono-F |
| Conditions | XLogP3 3.0 algorithm, PubChem computed properties (2019–2025 releases) |
Why This Matters
Procurement of the 2-chloro analog introduces a +0.5 log-unit lipophilicity shift that can confound SAR interpretation, particularly for CNS or oral bioavailability programs where optimal logP is tightly constrained.
- [1] PubChem CID 79018318, XLogP3-AA = 3.4; PubChem CID 103694129, XLogP3-AA = 3.9. View Source
- [2] PubChem CID 1394008, (3'-Fluoro-[1,1'-biphenyl]-4-yl)methanamine, XLogP3 = 2.9. View Source
